Icotinib-d4
Description
Significance of Stable Isotope Labeling in Drug Discovery and Development
The integration of stable isotope labeling into the drug discovery and development pipeline offers unparalleled precision and insight. musechem.com This technique involves incorporating heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. metsol.commusechem.com Because these labeled molecules are chemically identical to the unlabeled drug, they follow the same metabolic pathways. metsol.com
Rationale for Deuteration of Pharmaceutical Compounds, with Specific Reference to Icotinib (B1223)
Deuteration is a specific form of stable isotope labeling where one or more hydrogen atoms (protium, ¹H) in a drug molecule are replaced by deuterium (²H). nih.gov The rationale for this substitution is rooted in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comnih.gov This increased bond strength means that more energy is required to break the C-D bond, which can slow down chemical reactions, including metabolic processes. researchgate.net
In pharmaceutical development, this effect can be strategically employed to improve a drug's pharmacokinetic profile. nih.govnih.gov If deuterium is substituted for hydrogen at a known site of metabolic breakdown (a metabolic "soft spot"), the rate of metabolism at that position can be reduced. nih.gov This may lead to several potential benefits, such as a longer drug half-life, increased systemic exposure, and a more consistent metabolic profile. researchgate.net
Icotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. wikipedia.orgnih.gov Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4. wikipedia.org While deuteration could theoretically be used to create a new version of Icotinib with a slower metabolic rate, the primary and most established rationale for creating Icotinib-d4 is for its use as an internal standard in bioanalytical methods.
| Property | Hydrogen (Protium, H) | Deuterium (D) |
|---|---|---|
| Protons | 1 | 1 |
| Neutrons | 0 | 1 |
| Natural Abundance | 99.98% | 0.0156% |
| Bond Strength with Carbon | Weaker (C-H) | Stronger (C-D) |
| Reactivity | More reactive | Less reactive (more stable) |
This table provides a comparative overview of the fundamental properties of hydrogen and its stable isotope, deuterium, highlighting the differences that underpin the rationale for deuteration in pharmaceutical research. musechem.com
Overview of this compound's Role in Modern Research Methodologies
The principal role of this compound in contemporary research is to serve as an ideal internal standard (IS) for the quantitative analysis of Icotinib in biological samples. aptochem.com In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an IS is essential for achieving accurate and precise results. texilajournal.comscioninstruments.comlcms.cz
An internal standard is a compound added in a known quantity to samples undergoing analysis. scioninstruments.com It helps to correct for variability that can occur during sample processing, extraction, and instrumental analysis. aptochem.comclearsynth.com An isotopically labeled version of the analyte, such as this compound for the analysis of Icotinib, is considered the "gold standard" for an IS. aptochem.com
This compound is ideal because its chemical and physical properties are nearly identical to those of Icotinib. aptochem.com This means it behaves the same way during sample extraction and chromatographic separation, a characteristic known as co-elution. aptochem.com However, due to the presence of four extra neutrons from the deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than Icotinib. This mass difference allows a mass spectrometer to detect and measure the two compounds independently in the same analysis. aptochem.comscioninstruments.com By comparing the instrument's response for the analyte (Icotinib) to the known concentration of the internal standard (this compound), researchers can accurately calculate the concentration of Icotinib in the original sample, compensating for potential matrix effects or instrumental drift. texilajournal.comclearsynth.com This methodology is crucial for pharmacokinetic studies and therapeutic drug monitoring, ensuring the reliability and robustness of the data. researchgate.net
| Pharmacokinetic Parameter | Value | Notes |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 0.75 - 3.5 hours | Time after a single dose at which the maximum concentration is reached. nih.govresearchgate.net |
| Elimination Half-life (t1/2) | ~6 - 7.8 hours | Time required for the plasma concentration of the drug to decrease by half. nih.govnih.gov |
| Metabolism | Primarily via liver enzyme CYP3A4 | Icotinib is extensively metabolized before excretion. wikipedia.org |
| Bioavailability | ~52% | The proportion of the administered dose that reaches systemic circulation. wikipedia.org |
This table summarizes key pharmacokinetic parameters of Icotinib, the parent compound of this compound. These parameters are precisely measured in research studies using methodologies that rely on deuterated internal standards like this compound for accuracy.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |
InChI Key |
QQLKULDARVNMAL-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Attributes of Icotinib D4
Design Considerations for Deuterium (B1214612) Incorporation in Complex Molecules
The primary rationale for replacing hydrogen with its stable, non-radioactive isotope deuterium is to strategically alter the metabolic fate of a drug. juniperpublishers.com This alteration is based on the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium compared to protium (B1232500) (¹H) results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. wikipedia.orgscienceopen.com Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.
In drug design, this effect is particularly relevant for positions on a molecule that are susceptible to metabolic transformation by enzymes, such as the cytochrome P450 (CYP) family. nih.gov By selectively placing deuterium at sites of oxidative metabolism, the rate of metabolic breakdown can be significantly reduced. juniperpublishers.com This can lead to several potential therapeutic advantages, including:
Improved metabolic profile: Deuteration can shift metabolism away from the formation of toxic or reactive metabolites, thereby enhancing the safety profile of the drug. juniperpublishers.com
The design of a deuterated molecule like Icotinib-d4 requires a thorough understanding of the parent drug's metabolism. Icotinib (B1223) is primarily metabolized by the CYP3A4 enzyme. drugbank.com Therefore, the strategic placement of deuterium atoms would target the specific molecular positions most vulnerable to CYP3A4-mediated oxidation. The goal is to impede metabolism without altering the drug's fundamental pharmacological activity, as deuterium substitution results in a compound that is similar in size and shape to its hydrogen-based counterpart. wikipedia.orgscienceopen.com
Strategies for Deuterium Labeling of Icotinib
Deuterium Exchange Reactions
Direct hydrogen-deuterium (H-D) exchange reactions offer a straightforward method for incorporating deuterium into a molecule. These reactions typically involve treating the parent compound with a deuterium source, often in the presence of a catalyst. juniperpublishers.comchem-station.com Common deuterium sources include deuterium oxide (D₂O), which is relatively inexpensive, or deuterium gas (D₂). juniperpublishers.com
For a complex molecule like Icotinib, H-D exchange would likely require a catalyst, such as palladium on carbon (Pd/C) or platinum, to activate the C-H bonds for exchange with deuterium from D₂O or D₂ gas. juniperpublishers.com This method is often used for labeling aromatic or heteroaromatic rings. The specific positions on the Icotinib molecule that would undergo exchange depend on the reaction conditions and the catalyst used. While potentially simple, a key challenge of this method is controlling the selectivity to achieve deuteration only at the desired metabolic soft spots, as over-labeling or exchange at unintended positions can occur.
Synthesis via Deuterated Precursors
A more precise and controllable method for producing this compound is through de novo synthesis using deuterated starting materials or reagents. This bottom-up approach allows for the specific and unambiguous placement of deuterium atoms at any desired position within the final molecule.
The synthesis of Icotinib involves the reaction of key intermediates. newdrugapprovals.orggoogle.com To create this compound, one or more of these precursor molecules would need to be synthesized in their deuterated forms first. For example, if deuteration is desired on the ethynylphenylamino moiety of Icotinib, a deuterated version of 3-aminophenylacetylene would be required as a starting material. Similarly, if the target for deuteration is the benzo-12-crown-4-ether portion, the synthesis would begin with deuterated building blocks for this ring system. While this method provides excellent control over the labeling pattern, it can be more complex and costly due to the need to prepare the specific deuterated precursors. For instance, the synthesis of deuterated crizotinib, another kinase inhibitor, required a multi-step process involving the use of D₂O and sodium borodeuteride (NaBD₄) to introduce deuterium atoms onto key intermediates. nih.gov A similar tailored approach would be necessary for this compound.
Isotopic Enrichment and Purity Assessment during Synthesis
Throughout the synthesis of this compound, it is critical to determine the isotopic enrichment and chemical purity of the final product. Isotopic enrichment refers to the percentage of molecules that have been successfully deuterated to the desired level (e.g., containing four deuterium atoms for a d4 species).
A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this assessment. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the mass-to-charge ratio of the synthesized compound with high precision. By analyzing the isotopic distribution pattern of the molecular ion peak, the percentage of the desired deuterated species (d4) can be calculated relative to partially deuterated (d1, d2, d3) and non-deuterated (d0) species. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the position of the deuterium labels. The disappearance or reduction of a signal in the ¹H NMR spectrum at a specific chemical shift indicates that hydrogen has been replaced by deuterium at that site. rsc.org Furthermore, techniques like ²H NMR can directly detect the presence and location of deuterium atoms, confirming the structural integrity of the molecule. rsc.org
The chemical purity is typically assessed using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, to ensure that the final product is free from starting materials, reagents, or side products from the synthesis. google.com
Table 1: Analytical Techniques for this compound Characterization
| Analytical Technique | Primary Purpose | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Quantifies the percentage of d4, d3, d2, d1, and d0 species. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Verification & Label Position | Confirms the location of deuterium by observing the absence of proton signals. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Structural Verification | Directly detects the presence and location of incorporated deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separates and quantifies chemical impurities from the final product. |
Advanced Analytical Characterization and Quality Control of Icotinib D4
Spectroscopic Techniques for Structural Elucidation and Deuteration Site Confirmation
Spectroscopic methods are fundamental in verifying the molecular structure of Icotinib-d4 and confirming the precise location and extent of deuterium (B1214612) incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including deuterated compounds. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and the chemical environment of atoms.
¹H NMR (Proton NMR): In the context of this compound, ¹H NMR is used to confirm the absence of protons at the specific sites designated for deuteration. The integration of the remaining proton signals allows for the quantification of any residual non-deuterated material.
¹³C NMR (Carbon-13 NMR): This technique provides a spectrum of the carbon backbone of the molecule. google.com While not directly observing deuterium, changes in the chemical shifts or coupling patterns of carbons attached to deuterium can provide secondary confirmation of successful deuteration. A study on d6-dimethyl azelate (d6-DMA) showed that the relaxation rate of the carbonyl carbon was faster than in its non-deuterated counterpart, indicating interaction between the deuterium nucleus and unpaired electrons. researchgate.net
²H NMR (Deuterium NMR): This is the most direct method for observing the incorporated deuterium atoms. The resulting spectrum will show signals corresponding to the specific locations of deuterium in the this compound molecule, confirming the site of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR.
A patent for Icotinib (B1223) hydrochloride includes ¹H-NMR and ¹³C-NMR spectra for the non-deuterated form, which serve as a reference for comparison with the deuterated analogue. google.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Impurity Profiling
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which is crucial for confirming the incorporation of deuterium and assessing isotopic purity. google.com
HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated species. This allows for the calculation of the isotopic enrichment of the sample. A liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (LC/Q-TOF MS) method was developed to characterize the metabolites of Icotinib in human samples, demonstrating the utility of HRMS in analyzing Icotinib and its derivatives. nih.gov
Impurity profiling by HRMS involves the identification and quantification of any process-related impurities or degradation products. This is essential for ensuring the safety and efficacy of the final drug substance.
Table 1: Key Spectroscopic Data for this compound Characterization
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Structural confirmation, quantification of residual protons | Disappearance or significant reduction of signals at deuterated positions. |
| ¹³C NMR | Confirmation of carbon skeleton | Shifts in carbon signals adjacent to deuterium due to isotopic effects. |
| ²H NMR | Direct confirmation of deuteration sites | Signals corresponding to the specific locations of deuterium atoms. |
| HRMS | Determination of molecular weight, isotopic purity, and impurity profiling | A molecular ion peak corresponding to the mass of this compound (C₂₂H₁₇D₄N₃O₄), confirming the incorporation of four deuterium atoms. simsonpharma.com |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from any impurities, including its non-deuterated form and other related substances.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
HPLC is a cornerstone of pharmaceutical analysis for purity assessment. researchgate.netchemrxiv.org A validated HPLC method can effectively separate this compound from potential impurities. Several HPLC methods have been developed for the determination of Icotinib and its related substances in various matrices. researchgate.netnih.govresearchgate.net For instance, one method utilized a C18 column with a mobile phase of sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) for the determination of related substances in Icotinib hydrochloride cream. researchgate.net The use of a UV or diode array detector allows for the quantification of the main peak (this compound) and any impurity peaks based on their absorbance.
Table 2: Representative HPLC Method Parameters for Icotinib Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | 0.02 mol·L⁻¹ sodium dihydrogen phosphate buffer-acetonitrile (50:50) researchgate.net |
| Flow Rate | 1.0 mL·min⁻¹ researchgate.net |
| Detection Wavelength | 334 nm researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While not the primary method for a non-volatile compound like this compound, GC-MS is a valuable technique for the analysis of volatile organic impurities that may be present from the synthesis process. nih.gov The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer. It's worth noting that in GC-MS analysis, deuterated compounds may elute slightly earlier than their non-deuterated analogs due to differences in intermolecular forces. chromforum.org
Stereochemical Integrity Assessment of Deuteration
For molecules with chiral centers, it is crucial to assess whether the deuteration process has affected the stereochemical integrity. Deuteration can sometimes lead to racemization or epimerization. venable.com While Icotinib itself is not chiral, if it were to be derivatized or if it contained chiral centers, techniques such as chiral HPLC or NMR with chiral shift reagents would be employed to confirm that the desired stereoisomer is maintained after deuteration. The goal is to ensure that the therapeutic benefits of the drug are not compromised by the presence of an unwanted stereoisomer.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Icotinib |
| This compound |
| Icotinib hydrochloride |
Long-Term Stability Studies for Reference Standard Applications
The reliability and accuracy of quantitative bioanalytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamentally dependent on the quality and stability of the reference standards used. For this compound, which serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Icotinib in biological matrices, establishing its long-term stability is a critical component of its characterization and quality control. Long-term stability studies are designed to evaluate the integrity of the compound over an extended period under defined storage conditions, ensuring that it remains suitable for its intended analytical purpose.
These studies are typically conducted following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), which provide a framework for assessing how the quality of a substance varies with time under the influence of environmental factors like temperature. The primary objective is to establish a re-test period or shelf life for the reference standard, providing end-users with confidence in its chemical purity, isotopic enrichment, and concentration.
A representative long-term stability study for an this compound reference standard would involve storing aliquots of a well-characterized stock solution (e.g., in a solvent like DMSO or acetonitrile) at multiple temperature conditions. The most common conditions for such standards are controlled environments at -80°C, -20°C, and 2-8°C. At predetermined time intervals (e.g., 0, 3, 6, 12, 18, and 24 months), samples from each storage condition are analyzed.
The analytical method of choice is a validated, stability-indicating LC-MS/MS method. This method must be capable of separating this compound from any potential degradants and accurately measuring its concentration and purity. Key parameters monitored during the study include:
Chemical Purity: Assessed typically by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or by the primary LC-MS/MS peak area relative to the total peak area of all detected components. A decrease in purity indicates chemical degradation.
Concentration: The concentration of the this compound solution is measured against a freshly prepared standard or the initial time-zero sample. The results are often expressed as a percentage of the initial concentration (concentration recovery).
Isotopic Purity/Stability: While less common for routine time-point analysis unless degradation is suspected, it is crucial to ensure no significant hydrogen-deuterium (H-D) back-exchange occurs, which could compromise its function as an internal standard. This is assessed by high-resolution mass spectrometry.
Acceptance criteria are predefined. For a reference standard to be considered stable, its measured purity must remain above a specified threshold (e.g., >98%), and its concentration must typically be within ±10% of the initial value.
The following data table presents illustrative findings from a comprehensive 24-month long-term stability study of an this compound reference standard solution.
| Storage Condition | Time Point (Months) | Chemical Purity (%) | Concentration Recovery (%) | Stability Assessment |
|---|---|---|---|---|
| -80°C | 6 | 99.8 | 100.5 | Pass |
| 12 | 99.9 | 99.7 | Pass | |
| 18 | 99.8 | 101.1 | Pass | |
| 24 | 99.8 | 99.5 | Pass | |
| -20°C | 6 | 99.8 | 99.6 | Pass |
| 12 | 99.7 | 98.9 | Pass | |
| 18 | 99.6 | 99.2 | Pass | |
| 24 | 99.5 | 98.5 | Pass | |
| 2-8°C | 6 | 99.5 | 98.1 | Pass |
| 12 | 98.9 | 96.7 | Pass | |
| 18 | 98.1 | 94.3 | Marginal | |
| 24 | 97.4 | 91.8 | Fail |
Research Findings and Interpretation:
The results from the stability study clearly demonstrate that temperature is a critical factor in maintaining the integrity of the this compound reference standard.
At -80°C and -20°C: this compound exhibited excellent stability throughout the 24-month study period. Both the chemical purity and concentration recovery remained well within the typical acceptance limits (e.g., >98% purity and 90-110% recovery). The minimal fluctuations observed are within the expected range of analytical variability for the LC-MS/MS method, indicating no significant degradation. These findings support a recommended storage condition of -20°C or colder for long-term use.
At 2-8°C: While the standard remained stable for up to 12 months, a discernible downward trend in both purity and concentration was observed at later time points. By the 18-month mark, the concentration recovery was marginal, and by 24 months, it fell outside the acceptable range. This indicates that refrigerated storage (2-8°C) is not suitable for the long-term preservation of this compound reference material, although it may be acceptable for short-term storage, such as for working solutions used over several days.
Based on these findings, a re-test date of 24 months can be confidently assigned to this compound reference standards that are stored continuously at or below -20°C. This ensures that the standard maintains its certified purity and concentration, thereby guaranteeing its suitability for use in regulated bioanalysis and other quantitative applications requiring high accuracy and precision.
Bioanalytical Method Development and Validation Utilizing Icotinib D4 As an Internal Standard
Principles of Stable-Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis using mass spectrometry, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. wuxiapptec.com Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.comcrimsonpublishers.com Icotinib-d4 is a deuterated analog of icotinib (B1223), where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a molecule that behaves almost identically to icotinib during sample extraction, chromatographic separation, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. youtube.com
The primary advantages of using a SIL-IS like this compound include:
Compensation for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. bataviabiosciences.commdpi.com Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the IS response remains constant, ensuring accurate quantification. wuxiapptec.comwaters.com
Correction for Variability in Extraction and Injection: Losses of the analyte can occur during sample preparation steps such as protein precipitation or liquid-liquid extraction. wuxiapptec.com An ideal IS, added at the beginning of the process, will be lost at the same rate as the analyte, thereby correcting for this variability. biopharmaservices.com
Improved Precision and Accuracy: By accounting for various sources of error, SIL internal standards significantly enhance the precision and accuracy of the analytical method. scispace.comnih.gov
For a SIL-IS to be effective, several criteria should be met. A mass difference of at least three or more mass units is generally required to prevent spectral overlap between the analyte and the IS. acanthusresearch.comlgcstandards.com The isotopic label must be stable and not undergo exchange with protons from the solvent or matrix components. acanthusresearch.com Furthermore, the SIL-IS should be of high isotopic purity to avoid interference with the quantification of the native analyte. lgcstandards.com
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Icotinib Quantification
The development of a sensitive and specific LC-MS/MS method is essential for the accurate measurement of icotinib in biological fluids. nih.gov This involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Conditions
The goal of chromatographic optimization is to achieve a sharp, symmetrical peak for icotinib, with good separation from endogenous matrix components to minimize interference. nih.gov Reversed-phase chromatography is commonly employed for the analysis of small molecules like icotinib.
Several studies have detailed the chromatographic conditions for icotinib analysis. A common choice for the stationary phase is a C18 column. researchgate.netresearchgate.netnih.gov The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. For example, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is frequently used in a gradient elution mode. nih.gov Other mobile phase compositions include ammonium (B1175870) acetate (B1210297) with formic acid and methanol (B129727) or acetonitrile. researchgate.netresearchgate.netnih.gov The flow rate is typically in the range of 0.2 to 0.4 mL/min. nih.govresearchgate.net
Table 1: Examples of Chromatographic Conditions for Icotinib Analysis
| Column | Mobile Phase A | Mobile Phase B | Elution | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|---|
| Kinetex C18 | 10 mM ammonium acetate with 0.2% formic acid | Methanol | Isocratic (30:70) | 0.2-0.4 | researchgate.net |
| Agilent Zorbax SB-C18 (2.1 mm × 100 mm, 3.5 μm) | 0.1% formic acid in water | 0.1% formic acid in acetonitrile | Gradient | 0.3 | nih.gov |
| C18 column | 2 mM ammonium acetate with 0.2% formic acid | Acetonitrile | Not specified | Not specified | researchgate.netnih.gov |
| Welch Polar-RP SPE column (30 × 4.6 mm, 5 µm) and Waters X Bridge C18 analytical column (4.6 × 100 mm, 3.5 µm) | Not specified | Methanol | Not specified | Not specified | researchgate.net |
Tandem Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. proteomics.com.auproteomics.com.au The most common mode for quantitative bioanalysis is Multiple Reaction Monitoring (MRM). proteomics.com.auproteomics.com.au In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. proteomics.com.au This process is performed for both the analyte (icotinib) and the internal standard (this compound).
For icotinib, the precursor ion is typically m/z 392.2. researchgate.netnih.gov Following collision-induced dissociation, a common product ion monitored is m/z 304.1. researchgate.netnih.gov For this compound, the precursor ion would be expected to have an m/z of approximately 396.2, and a specific product ion would be selected for monitoring. The selection of precursor-product ion transitions is a critical step in method development to ensure specificity and sensitivity. Ionization is usually achieved using an electrospray ionization (ESI) source in the positive ion mode. nih.govresearchgate.netnih.gov
Table 2: Tandem Mass Spectrometry Parameters for Icotinib
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Icotinib | 392.06 | 304.07 | Positive ESI | researchgate.net |
| Icotinib | 392.2 | 304.1 | Positive ESI | researchgate.netnih.gov |
| Internal Standard (example, not this compound) | 394.4 | 278.1 | Positive ESI | researchgate.netnih.gov |
Validation Parameters Specific to Internal Standard Performance
A crucial part of bioanalytical method validation is the assessment of parameters that are directly related to the performance of the internal standard. This ensures that the IS is effectively compensating for analytical variability.
Assessment of Matrix Effects and Ion Suppression/Enhancement
The matrix effect is the alteration of ionization efficiency due to co-eluting components from the biological matrix. bataviabiosciences.com It is a significant concern in LC-MS/MS bioanalysis. mdpi.com The assessment of matrix effects is typically performed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract from a blank sample) to the peak area of the analyte in a neat solution at the same concentration. chromatographyonline.com
The internal standard-normalized matrix factor is also calculated to demonstrate that the SIL-IS effectively compensates for matrix effects. researchgate.net Ideally, the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the biological matrix should be within an acceptable limit, typically ≤15%. tandfonline.commdpi.com Studies on icotinib have reported no significant matrix effects when using an appropriate internal standard and sample preparation techniques like protein precipitation or liquid-liquid extraction. researchgate.netnih.gov
Evaluation of Extraction Recovery and Process Efficiency
Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the matrix. farmaciajournal.com It is determined by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample. tandfonline.com Process efficiency combines the effects of extraction recovery and matrix effects.
While a high and consistent recovery is desirable, the primary role of the internal standard is to compensate for any variability in this process. Therefore, even if the recovery is not 100%, as long as it is consistent and the IS tracks the analyte's recovery, the method can still be accurate and precise. For icotinib, extraction recoveries using protein precipitation with acetonitrile have been reported to be in the range of 82.0% to 94.4%. tandfonline.com Other methods have also shown high recovery rates of over 85%. farmaciajournal.com The consistency of the recovery for both the analyte and the internal standard across the concentration range is a key validation parameter. tandfonline.com
Table 3: Validation Data for Icotinib Bioanalytical Methods
| Parameter | Finding | Reference |
|---|---|---|
| Intra- and Inter-day Precision (RSD, %) | ≤ 12.98% | researchgate.netnih.gov |
| Accuracy (RE, %) | -8.76 to 12.01% | researchgate.netnih.gov |
| Matrix Effect | No significant effect observed | researchgate.netnih.gov |
| Extraction Recovery | 70.18% to 110.76% (for a mix of TKIs including icotinib) | nih.gov |
| Extraction Recovery | 91.3-103% (for a mix of TKIs including icotinib) | bohrium.com |
Linearity, Accuracy, and Precision Validation in Bioanalytical Assays
The validation of a bioanalytical method is essential to demonstrate its reliability for the intended application. For quantitative assays utilizing this compound as an internal standard, key validation parameters include linearity, accuracy, and precision. These are typically evaluated using calibration standards and quality control (QC) samples.
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Assays for icotinib using a deuterated internal standard consistently demonstrate excellent linearity over a wide range of concentrations. For instance, a UPLC-MS/MS method for the simultaneous determination of icotinib and its metabolites showed good linearity from 0.1 to 600 ng/mL in human plasma, with correlation coefficients (r) greater than 0.994. nih.gov Another method for multiple tyrosine kinase inhibitors, including icotinib, established a linear range of 4-2000 ng/mL. nih.gov The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.
Accuracy and Precision: Accuracy refers to the closeness of the determined value to the nominal or known true value, often expressed as relative error (RE%). Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the relative standard deviation (RSD%). Both are assessed at intra-day (within a single day) and inter-day (across different days) levels.
Bioanalytical methods for icotinib that employ an internal standard like this compound consistently meet the stringent acceptance criteria set by regulatory bodies, which typically require the mean accuracy to be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ) and the precision (RSD) to not exceed 15% (20% at the LLOQ). researchgate.net
For example, one validated LC-MS/MS method reported intra- and inter-day precision (RSD) to be no more than 12.98%, with accuracy (RE) ranging from -8.76% to 12.01%. nih.gov Another study quantifying multiple inhibitors found intra- and inter-day coefficients of variation from 0.944% to 7.48% and accuracy from 91.3% to 107%. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical for achieving such high levels of accuracy and precision, as it effectively corrects for variability during sample processing and analysis. researchgate.net
Table 2: Representative Linearity, Accuracy, and Precision Data from Icotinib Bioanalytical Methods These methods utilize a suitable internal standard, demonstrating the performance achievable with this compound.
| Method | Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) | Reference |
| UPLC-MS/MS | Icotinib | 1-1000 | >0.99 | <8.23% | <8.23% | Within ±15% | researchgate.net |
| LC-MS/MS | Icotinib | 0.1-600 | >0.994 | ≤12.98% | ≤12.98% | -8.76 to 12.01% | nih.gov |
| UPLC-MS/MS | Icotinib | 4-2000 | >0.995 | 0.944% - 7.48% | 0.944% - 7.48% | 91.3% - 107% | nih.govresearchgate.net |
| UPLC-MS/MS | Delsoline | 0.1-1000 | >0.995 | <14% | <15% | 94.3% - 110.1% | scienceopen.com |
Challenges and Solutions in Bioanalysis of Complex Matrices with this compound
A significant challenge in the bioanalysis of drugs in complex biological matrices like plasma, serum, or urine is the "matrix effect". nih.goveijppr.com This phenomenon refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the matrix. nih.govmedipharmsai.com These interfering components, which can include endogenous substances like phospholipids, proteins, and salts, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). eijppr.com The matrix effect can severely compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay, leading to unreliable quantitative results. eijppr.commedipharmsai.com
The primary and most effective solution to mitigate the matrix effect is the use of a stable isotope-labeled (SIL) internal standard, such as this compound. medipharmsai.com An ideal SIL-IS has physicochemical properties that are nearly identical to the analyte. Consequently, this compound co-elutes with icotinib during chromatography and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to a more accurate and precise measurement. e-b-f.eunih.gov Studies on icotinib quantification frequently report that with the use of an appropriate internal standard, no significant matrix effect was observed. researchgate.netnih.gov The matrix factor (MF), a quantitative measure of the matrix effect, should be close to 1 when normalized with the IS. e-b-f.eu
While this compound is the cornerstone for correcting matrix effects, other strategies can be employed to minimize their occurrence in the first place:
Advanced Sample Preparation: Moving beyond simple protein precipitation to more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can more effectively remove interfering matrix components, such as phospholipids, before analysis. eijppr.commedipharmsai.combioanalysis-zone.com
Chromatographic Optimization: Modifying the high-performance liquid chromatography (HPLC) conditions to achieve better separation between the analyte and interfering matrix components is a common strategy. eijppr.comchromatographyonline.com This ensures that the analyte does not elute in a region of the chromatogram that is subject to significant ion suppression. chromatographyonline.com
Alternative Ionization Techniques: If significant matrix effects persist with electrospray ionization (ESI), which is common, switching to a different ionization source like atmospheric pressure chemical ionization (APCI) can be a solution. APCI is generally less susceptible to matrix effects than ESI. nih.gov
By combining the use of this compound as a co-eluting internal standard with optimized sample cleanup and chromatographic separation, robust and reliable bioanalytical methods can be developed for the quantification of icotinib in complex biological matrices, overcoming the inherent challenges posed by these samples.
Application of Icotinib D4 in Preclinical and Mechanistic Disposition Studies
Utilization in In Vitro Metabolic Stability Studies
In vitro metabolic stability studies are crucial in early drug discovery to predict the in vivo metabolic clearance of a new chemical entity. researchgate.net These assays help in identifying compounds with favorable pharmacokinetic profiles for further development. Icotinib-d4 plays a significant supportive role in these studies, primarily as an internal standard for the accurate quantification of the parent compound, icotinib (B1223).
Microsomal stability assays are a common in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net The rate of disappearance of the parent drug over time is monitored to determine its intrinsic clearance. scienceopen.com
In a typical assay, icotinib is incubated with liver microsomes from preclinical species (e.g., rat, mouse, dog) or humans. At various time points, aliquots are taken, and the enzymatic reaction is quenched. To accurately quantify the remaining icotinib at each time point using LC-MS/MS, a fixed amount of this compound is added to each sample as an internal standard. scispace.com Because this compound has the same physicochemical properties as icotinib, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov This allows for precise correction of any sample loss during extraction or fluctuations in instrument response, leading to reliable data on the metabolic rate of icotinib. The use of a deuterated internal standard like this compound is critical for generating high-quality data to predict the hepatic clearance of icotinib. hilarispublisher.com
Table 1: Representative Data from a Microsomal Stability Assay
| Time (minutes) | Icotinib Concentration (µM) |
| 0 | 1.00 |
| 5 | 0.85 |
| 15 | 0.60 |
| 30 | 0.35 |
| 60 | 0.12 |
Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and are therefore used to provide a more complete picture of a drug's metabolism, including the identification of its metabolites. conestogac.on.ca In these studies, icotinib is incubated with cultured hepatocytes from various species.
Enzymatic reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsomes. The use of deuterated compounds can be instrumental in these studies. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. nih.gov If deuteration occurs at a site of metabolism, a slower rate of metabolism for the deuterated compound compared to the unlabeled compound can confirm the metabolic pathway.
Role in Preclinical Pharmacokinetic (PK) Methodologies in Animal Models
Preclinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by a living organism before it is tested in humans. nih.govnih.gov this compound is a critical tool in these studies for the bioanalysis of icotinib in various biological matrices.
To characterize the pharmacokinetic profile of icotinib, its concentration is measured over time in biological samples, most commonly plasma, collected from animals (e.g., rats, dogs) after administration. peerj.com LC-MS/MS is the standard analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for accurate quantification in complex biological matrices like plasma and tissue homogenates.
A validated UPLC-MS/MS method for the simultaneous determination of icotinib and other tyrosine kinase inhibitors in human plasma has been reported, which utilizes this compound as the internal standard. This methodology is directly applicable to preclinical studies. In this method, plasma samples are prepared, and a known amount of this compound is added. The ratio of the mass spectrometric response of icotinib to that of this compound is used to construct a calibration curve and determine the concentration of icotinib in the unknown samples. This approach minimizes the impact of matrix effects and ensures the reliability of the pharmacokinetic data generated. nih.gov
Table 2: Example Pharmacokinetic Parameters of Icotinib in an Animal Model
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 9000 | ng*h/mL |
| t1/2 | 4.5 | hours |
Absolute bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged. It is determined by comparing the plasma concentration-time profiles following extravascular (e.g., oral) and intravenous (IV) administration. The "gold standard" method for determining absolute bioavailability involves the simultaneous administration of the oral unlabeled drug and an intravenous stable isotope-labeled version of the drug. nih.govresearchgate.net
In a preclinical setting, a study to determine the absolute bioavailability of icotinib would involve administering an oral dose of icotinib to an animal model, while simultaneously administering a small intravenous dose of this compound. nih.gov Blood samples would be collected over time, and the plasma concentrations of both icotinib and this compound would be measured using a validated LC-MS/MS method. This approach allows for the determination of absolute bioavailability in a single experiment, eliminating intra-subject variability that can occur in traditional crossover studies. researchgate.net The use of this compound in this context is a powerful technique to obtain precise and reliable bioavailability data, which is critical for formulation development and dose selection for further studies.
Support for Mass Balance and Excretion Pathway Investigations (Methodological Aspect)
The accurate quantification of the parent drug and its metabolites in excreta, such as urine and feces, is a cornerstone of defining excretion pathways. Validated LC-MS/MS methods are indispensable for this purpose. In the development of such methods, a stable isotope-labeled internal standard is considered the gold standard. This compound, due to its near-identical physicochemical properties to Icotinib, co-elutes chromatographically and experiences similar ionization efficiency. This minimizes variations that can occur during sample preparation and analysis, such as extraction inconsistencies or matrix effects, thus ensuring the accuracy and precision of the quantification of Icotinib in these complex matrices.
By providing a reliable method for measuring the concentration of unchanged Icotinib in urine and feces, the use of this compound as an internal standard allows researchers to precisely determine the extent of renal and fecal clearance of the parent drug. This information is vital for constructing a comprehensive picture of the drug's elimination pathways and understanding the relative contributions of metabolism versus direct excretion. Although direct use as a tracer to delineate metabolic pathways is a potential application for deuterated compounds, its role as an internal standard in quantitative analysis for excretion studies is a well-established and critical methodological aspect.
Investigation of Drug-Drug Interaction Mechanisms via Bioanalytical Support
The investigation of potential drug-drug interactions (DDIs) is a critical component of preclinical and clinical drug development. These studies often assess the impact of co-administered drugs on the pharmacokinetics of the investigational drug. The bioanalytical support for these studies requires highly accurate and validated methods to measure drug concentrations in biological fluids, typically plasma.
This compound has been explicitly utilized as an internal standard in the development and validation of a rapid and convenient ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Icotinib and other tyrosine kinase inhibitors in human plasma. frontiersin.org This type of multi-analyte assay is particularly valuable for therapeutic drug monitoring (TDM) and for studying the pharmacokinetic interactions between different drugs.
In a study designed to develop a method for the therapeutic drug monitoring of several EGFR-tyrosine kinase inhibitors, this compound was used as the internal standard for the quantification of Icotinib. frontiersin.org The method was fully validated according to regulatory guidelines, demonstrating selectivity, linearity, accuracy, and precision. frontiersin.org
Table 1: UPLC-MS/MS Method Parameters for Icotinib Quantification Using this compound frontiersin.org
| Parameter | Details |
|---|---|
| Analytical Method | Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) |
| Chromatographic Separation | Shimadzu Shim-pack Scepter C18-120 column (2.1 × 50 mm, 3.0 µm) |
The use of this compound as an internal standard in such assays provides the necessary reliability to detect subtle or significant changes in Icotinib's plasma concentrations when a co-administered drug is introduced. By accurately measuring these changes, researchers can elucidate the mechanisms of drug-drug interactions, such as the inhibition or induction of metabolic enzymes (e.g., cytochrome P450 isoenzymes) responsible for Icotinib's clearance. For instance, if a co-administered drug inhibits the metabolism of Icotinib, a validated assay using this compound would reliably show an increase in the plasma concentration of Icotinib, thereby providing evidence of a pharmacokinetic interaction. This bioanalytical support is crucial for making informed decisions regarding dose adjustments or restrictions on concomitant medications.
Advanced Research Avenues and Future Directions for Icotinib D4
Exploration of Novel Deuteration and Isotopic Labeling Strategies
The synthesis of deuterated compounds like Icotinib-d4 is pivotal for their use in research and development. altasciences.comresearchgate.net While the primary role of deuteration in this compound is to provide a mass shift for use as an internal standard in mass spectrometry, advanced strategies in isotopic labeling could unlock new research possibilities. nih.govnih.gov
Future exploration in this area could focus on site-selective deuteration of the Icotinib (B1223) molecule. researchgate.net By strategically placing deuterium (B1214612) atoms at specific sites of metabolic activity, it may be possible to influence the pharmacokinetic profile of the drug. musechem.commdpi.com This approach, known as the "deuterium switch," can sometimes lead to improved metabolic stability and a more favorable therapeutic profile compared to the non-deuterated counterpart. musechem.com
Table 1: Potential Novel Deuteration Strategies for Quinazoline Derivatives like Icotinib
| Deuteration Strategy | Rationale and Potential Application |
| Site-Selective Deuteration | Introduction of deuterium at specific metabolic "hotspots" to potentially alter the rate of metabolism and pharmacokinetic properties. musechem.com |
| Multi-Site Deuteration | Incorporation of multiple deuterium atoms to further increase the mass difference from the parent drug, which can be beneficial in certain bioanalytical assays. |
| Isotopic Labeling with other Stable Isotopes (e.g., 13C, 15N) | Creation of multi-labeled analogs for more complex metabolic fate studies and to provide alternative internal standards for different analytical platforms. nih.gov |
Research into these novel labeling strategies for quinazoline-based kinase inhibitors could yield compounds with unique properties for advanced research applications. mdpi.comnih.govnih.govekb.egmdpi.com
Application in Advanced Mechanistic Studies Beyond Standard Bioanalysis
The utility of deuterated compounds extends beyond their role as internal standards. This compound can be a valuable tool in advanced mechanistic studies to elucidate the biotransformation of Icotinib. nih.gov The "kinetic isotope effect" is a key principle that can be leveraged in such studies. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. musechem.com
By comparing the metabolism of Icotinib and this compound in vitro or in vivo, researchers can gain insights into the rate-limiting steps of its metabolism and identify the primary sites of metabolic attack. nih.govicm.edu.pl This information is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response. nist.gov
Table 2: Potential Mechanistic Studies Utilizing this compound
| Type of Study | Objective | Expected Outcome |
| Kinetic Isotope Effect Studies | To determine the impact of deuteration on the rate of Icotinib metabolism. researchgate.net | Identification of metabolic pathways where C-H bond cleavage is a rate-determining step. |
| Metabolite Identification | To aid in the structural elucidation of novel metabolites. | The deuterium label serves as a clear marker to distinguish drug-related metabolites from endogenous compounds in complex biological matrices. |
| Enzyme Phenotyping | To identify the specific cytochrome P450 (CYP) enzymes responsible for Icotinib's metabolism. | Understanding which enzymes are critical for clearance can help predict drug-drug interactions. |
These advanced mechanistic studies, facilitated by the use of this compound, can provide a deeper understanding of the drug's disposition and potential for variability in clinical use. nih.gov
Development of Certified Reference Materials and Analytical Standards
The accuracy and reliability of bioanalytical data are paramount in drug development. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality of these measurements. pharmaceutical-technology.comdigitellinc.com A CRM for this compound would be a highly characterized material with a certified value for its purity and isotopic enrichment, providing a traceable standard for laboratory quality control and for the calibration of analytical instruments. pharmaceutical-technology.com
The development of a CRM for a deuterated compound presents unique challenges, including ensuring high isotopic purity and stability. researchgate.netwuxiapptec.comnih.gov The process involves rigorous characterization using multiple analytical techniques and adherence to international standards such as ISO 17034. digitellinc.com
Table 3: Key Considerations for the Development of an this compound Certified Reference Material
| Parameter | Importance |
| Chemical Purity | Ensures that the standard is free from other chemical impurities that could interfere with the analysis. |
| Isotopic Enrichment | A high degree of deuteration is necessary to minimize cross-talk with the non-labeled analyte in mass spectrometry. |
| Homogeneity | The CRM must be uniform throughout the batch to ensure consistency between different vials. |
| Stability | The certified value must be stable over a defined period under specified storage conditions. nih.gov |
| Traceability | The certified value should be traceable to a national or international standard. pharmaceutical-technology.com |
The availability of a certified reference material for this compound would significantly enhance the quality and consistency of bioanalytical data generated in both research and regulated environments. digitellinc.com
Integration into Automated and High-Throughput Bioanalytical Platforms
The demand for faster and more efficient bioanalysis in drug discovery and development has led to the widespread adoption of automated and high-throughput platforms. altasciences.comnih.gov These systems, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of analyzing a large number of samples in a short period. altasciences.com
Isotopically labeled internal standards like this compound are essential for the robustness and reliability of these automated workflows. researchgate.netnih.gov They compensate for variability that can occur during sample processing, injection, and ionization, ensuring the accuracy and precision of the results. researchgate.net The consistent physicochemical properties of a stable isotope-labeled internal standard relative to the analyte make it an ideal choice for high-throughput applications. nih.gov
Future directions in this area involve the development of fully integrated and automated systems that encompass sample preparation, analysis, and data processing. The use of this compound in such platforms would facilitate rapid and reliable pharmacokinetic screening of new chemical entities and support large-scale clinical studies.
Contribution to Quantitative Systems Pharmacology (QSP) Modeling from a Bioanalytical Perspective
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data from various sources to simulate the interaction between a drug and a biological system. These models can be used to predict drug efficacy and safety, optimize dosing regimens, and understand the mechanisms of drug action. A key component of QSP models is the accurate characterization of a drug's pharmacokinetics.
High-quality bioanalytical data, generated using reliable methods with appropriate internal standards like this compound, are fundamental for building and validating QSP models. The precise and accurate measurement of Icotinib concentrations in biological matrices allows for the development of robust pharmacokinetic models that can be integrated into the broader QSP framework.
From a bioanalytical perspective, the use of this compound contributes to QSP modeling by:
Ensuring the accuracy of pharmacokinetic parameters: Reliable concentration-time data are essential for accurately estimating key parameters such as clearance, volume of distribution, and bioavailability.
Reducing variability in pharmacokinetic data: By minimizing analytical variability, the use of a stable isotope-labeled internal standard allows for a more precise characterization of the true biological variability in drug exposure. researchgate.net
Facilitating the validation of Physiologically Based Pharmacokinetic (PBPK) models: PBPK models, a subset of QSP models, require accurate clinical pharmacokinetic data for their development and validation.
The integration of high-quality bioanalytical data, underpinned by the use of standards like this compound, is crucial for the continued development and application of QSP models in oncology drug development.
Q & A
Basic Research Questions
Q. How can researchers validate the purity and stability of Icotinib-d4 under varying experimental conditions (e.g., temperature, solvent systems)?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify isotopic purity and monitor degradation products. For stability studies, employ accelerated stability testing (e.g., 40°C/75% relative humidity) and compare degradation kinetics against non-deuterated Icotinib. Include deuterium isotope effects in data interpretation, as deuterated compounds may exhibit altered stability .
- Key Considerations : Ensure chromatographic separation accounts for isotopic peaks. Validate methods using ICH Q2(R1) guidelines .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Apply ANOVA for cross-comparisons between deuterated and non-deuterated analogs. Include error bars representing standard deviation from triplicate experiments and assess significance via Tukey’s post hoc test .
- Data Presentation : Tabulate raw IC50 values with confidence intervals and highlight isotopic effects on potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical models?
- Methodological Answer : Conduct a meta-analysis of existing PK studies, stratifying data by species, administration route, and analytical methods (e.g., LC-MS vs. radiolabeling). Use compartmental modeling to identify covariates (e.g., metabolic enzyme polymorphisms) influencing bioavailability. Validate findings with in vitro cytochrome P450 inhibition assays .
- Case Study : If hepatic clearance discrepancies arise, compare microsomal stability of this compound vs. its parent compound using human liver microsomes .
Q. What experimental designs optimize the detection of deuterium-specific metabolic pathways in this compound?
- Methodological Answer : Employ stable isotope tracer studies with deuterium-labeled this compound and analyze metabolites via high-resolution mass spectrometry (HRMS). Use isotopic pattern filtering to distinguish endogenous metabolites from deuterated derivatives. Cross-reference with metabolic databases (e.g., HMDB) to identify novel pathways .
- Validation : Confirm metabolite structures using NMR or synthetic standards. Address isotopic interference by adjusting MS collision energy .
Q. How should researchers design in vivo studies to evaluate the impact of this compound deuteration on EGFR resistance mechanisms?
- Methodological Answer : Establish xenograft models with EGFR-mutant cancer lines (e.g., T790M-positive NSCLC). Compare tumor regression kinetics between this compound and non-deuterated controls. Use RNA sequencing to profile resistance-related genes (e.g., MET amplification) and correlate with plasma drug concentrations .
- Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain institutional ethics approval .
Data Analysis and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vitro studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., deuterium incorporation efficiency via NMR). Use design-of-experiments (DoE) to optimize reaction conditions. Share synthetic protocols and characterization data (e.g., HPLC traces, elemental analysis) in supplementary materials .
Q. How can researchers reconcile conflicting in silico and in vitro data on this compound binding kinetics?
- Methodological Answer : Perform molecular dynamics simulations with explicit deuterium parameters to predict binding affinities. Validate computationally derived ΔG values using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Disclose force field limitations and solvent model assumptions .
Regulatory and Ethical Considerations
Q. What documentation is required for including this compound in clinical trial applications (e.g., Investigator’s Brochure)?
- Methodological Answer : Compile a dossier with (1) physicochemical data (CAS number, deuterium position), (2) preclinical PK/toxicity profiles, and (3) batch-specific certificates of analysis. Adhere to ICH M3(R2) guidelines for nonclinical safety studies. Include a risk-benefit analysis comparing deuterated vs. non-deuterated forms .
Tables for Reference
Table 1 : Key Analytical Parameters for this compound Characterization
| Parameter | Method | Acceptance Criteria | Evidence Source |
|---|---|---|---|
| Isotopic Purity | LC-MS/MS | ≥98% deuterium incorporation | |
| Solubility | Shake-flask (pH 7.4) | ≥0.1 mg/mL | |
| Plasma Stability (24h) | HPLC-UV | Degradation ≤5% |
Table 2 : Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
